molecular formula C49H73N13O11 B10827834 NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal)

NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal)

Cat. No.: B10827834
M. Wt: 1020.2 g/mol
InChI Key: VXVNSDXGZQXERO-NXDMJTDOSA-N
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Preparation Methods

The synthetic routes and reaction conditions for compound 39 involve the use of specific reagents and conditions to achieve the desired macrocyclic structure. The detailed synthetic route is not explicitly mentioned in the available literature, but it typically involves the formation of macrocyclic rings through cyclization reactions . Industrial production methods would likely involve optimization of these synthetic routes to achieve high yield and purity.

Chemical Reactions Analysis

Compound 39 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Compound 39 has several scientific research applications, including:

    Chemistry: It is used as a ligand in various chemical reactions and studies.

    Biology: It is used to study the apelin receptor and its associated signalling pathways.

    Medicine: It has potential therapeutic applications due to its ability to activate specific signalling pathways without activating others.

    Industry: It can be used in the development of new drugs and therapeutic agents

Mechanism of Action

Compound 39 exerts its effects by activating the apelin receptor, specifically G αi1 and β-arrestin2 recruitment. It does not activate G α12 signalling, which makes it unique compared to other similar compounds. The molecular targets and pathways involved include the apelin receptor and its associated signalling pathways .

Comparison with Similar Compounds

Compound 39 is compared with other similar compounds, such as:

Similar compounds include other macrocyclic analogues of apelin receptor agonists .

Properties

Molecular Formula

C49H73N13O11

Molecular Weight

1020.2 g/mol

IUPAC Name

(2R)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S,5S,8S,11S,13Z,16S)-16-amino-2-[3-(diaminomethylideneamino)propyl]-8-(hydroxymethyl)-5-(2-methylpropyl)-3,6,9,17-tetraoxo-1,4,7,10-tetrazacycloheptadec-13-ene-11-carbonyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-naphthalen-1-ylpropanoic acid

InChI

InChI=1S/C49H73N13O11/c1-28(2)24-36-45(69)61-38(27-63)46(70)58-34(17-6-5-16-32(51)41(65)56-35(44(68)59-36)19-10-22-54-49(52)53)43(67)57-33(18-7-8-21-50)42(66)55-26-40(64)62-23-11-20-39(62)47(71)60-37(48(72)73)25-30-14-9-13-29-12-3-4-15-31(29)30/h3-6,9,12-15,28,32-39,63H,7-8,10-11,16-27,50-51H2,1-2H3,(H,55,66)(H,56,65)(H,57,67)(H,58,70)(H,59,68)(H,60,71)(H,61,69)(H,72,73)(H4,52,53,54)/b6-5-/t32-,33-,34-,35-,36-,37+,38-,39-/m0/s1

InChI Key

VXVNSDXGZQXERO-NXDMJTDOSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C/C=C\C[C@@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](CC3=CC=CC4=CC=CC=C43)C(=O)O)CO

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(CC=CCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CC=CC4=CC=CC=C43)C(=O)O)CO

Origin of Product

United States

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